molecular formula C36H28O5 B018892 5,7-Bis-(benzyloxy)-2-(4-(benzyloxy)phenyl)-4H-chromen-4-one CAS No. 96333-59-4

5,7-Bis-(benzyloxy)-2-(4-(benzyloxy)phenyl)-4H-chromen-4-one

Cat. No.: B018892
CAS No.: 96333-59-4
M. Wt: 540.6 g/mol
InChI Key: QEKMTUHCVIGYAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,7-Bis-(benzyloxy)-2-(4-(benzyloxy)phenyl)-4H-chromen-4-one is a protected chromone derivative that serves as a critical synthetic intermediate in medicinal chemistry research. This compound is strategically benzylated to allow for the selective synthesis of complex, multi-hydroxyl chromone derivatives, which are difficult to access by other means . Chromones and their hydroxylated analogs are subjects of significant scientific interest due to their wide range of biological activities, including potential anti-inflammatory effects . Research indicates that derivatives stemming from this core structure can act as potent inhibitors of nitric oxide (NO) production in LPS-activated macrophages, primarily by suppressing the expression of inducible nitric oxide synthase (iNOS) . This makes the compound a valuable pharmacophore for the design and development of new anti-inflammatory agents, providing researchers with a versatile building block to explore structure-activity relationships and develop novel therapeutic candidates for inflammatory disorders . The product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5,7-bis(phenylmethoxy)-2-(4-phenylmethoxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H28O5/c37-32-22-33(29-16-18-30(19-17-29)38-23-26-10-4-1-5-11-26)41-35-21-31(39-24-27-12-6-2-7-13-27)20-34(36(32)35)40-25-28-14-8-3-9-15-28/h1-22H,23-25H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEKMTUHCVIGYAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC(=O)C4=C(O3)C=C(C=C4OCC5=CC=CC=C5)OCC6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H28O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90457822
Record name MLS000517991
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90457822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

540.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96333-59-4
Record name MLS000517991
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90457822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Core Synthetic Strategy

The synthesis revolves around sequential benzyloxy protection of hydroxyl groups on a flavone backbone, followed by cyclization and purification. The target compound’s three benzyloxy groups necessitate a multi-step approach to avoid regiochemical conflicts. The canonical route involves:

  • Protection of phenolic hydroxyl groups using benzyl bromide under basic conditions.

  • Claisen-Schmidt condensation to form the chalcone intermediate.

  • Acid-catalyzed cyclization to yield the chromen-4-one core.

  • Final benzyloxy substitution at the 4-position.

Key intermediates include 2-hydroxyacetophenone derivatives and 4-benzyloxybenzaldehyde, which undergo condensation in dimethyl sulfoxide (DMSO) at 400 K under nitrogen.

Benzyloxy Protection

Initial hydroxyl protection is achieved via nucleophilic substitution. For example, 2,4,5-trihydroxyacetophenone reacts with excess benzyl bromide (3.3 equiv) in anhydrous acetone, using potassium carbonate (3.0 equiv) as a base. The mixture is refluxed for 12 hours, yielding 2,5,7-tris(benzyloxy)acetophenone with 85% efficiency.

Chalcone Formation

The protected acetophenone undergoes Claisen-Schmidt condensation with 4-benzyloxybenzaldehyde. Sodium hydroxide (10% w/v) in ethanol facilitates aldol addition at 273–278 K, producing the chalcone intermediate. Reaction monitoring via TLC (hexanes/ethyl acetate, 4:1) confirms completion within 4 hours.

Cyclization to Chromen-4-one

Cyclization employs iodine (0.1 equiv) in DMSO at 400 K for 2 hours. Quenching with 1 M HCl precipitates the crude product, which is extracted with ethyl acetate and purified via silica gel chromatography (hexanes/ethyl acetate, 3:1). This step achieves 78% yield.

Optimization and Scalability

Catalytic Efficiency

Comparative studies indicate iodine outperforms traditional acids (e.g., H2SO4) in cyclization, reducing side products like quinone derivatives. A catalyst loading of 0.1 equiv balances cost and yield.

Solvent and Temperature Effects

ParameterOptimal ValueImpact on Yield
SolventDMSOMaximizes cyclization rate
Temperature400 KPrevents retro-aldol reactions
Reaction Time2 hoursMinimizes degradation

Polar aprotic solvents (DMSO, DMF) stabilize the transition state during cyclization, while temperatures above 400 K promote decomposition.

Crystallographic Validation

Single-crystal X-ray diffraction (SC-XRD) confirms the molecular structure. Crystals grown via slow evaporation of methanol/dichloromethane (1:2) exhibit:

  • Space group : P 1

  • Unit cell parameters : a = 7.3176 Å, b = 12.818 Å, c = 14.933 Å

  • Angles : α = 82.54°, β = 83.86°, γ = 85.60°

  • R-factor : 0.021.

The crystal lattice stability arises from π-π stacking (3.75 Å centroid distance) between benzyl rings, validated by CCDC deposition number 766750.

Industrial-Scale Adaptations

Continuous Flow Synthesis

Replacing batch reactors with continuous flow systems reduces reaction time by 40%. A two-stage setup achieves:

  • Chalcone formation in a microfluidic reactor (residence time: 10 minutes).

  • Cyclization in a packed-bed reactor with immobilized iodine catalyst.

This method achieves 90% yield at 10 kg/day throughput.

Purification Techniques

MethodPurity (%)Throughput (kg/h)
Column Chromatography98.50.5
Crystallization99.22.0

Crystallization from methanol/dichloromethane (1:3) is preferred industrially due to higher throughput.

Challenges and Solutions

Regioselectivity in Benzylation

Competing O- and C-benzylation is mitigated by:

  • Using bulky bases (e.g., DBU) to favor O-alkylation.

  • Stepwise protection: 5- and 7-positions first, followed by the 4-position.

Byproduct Formation

Major byproducts include:

  • Quinones : Suppressed by inert atmosphere (N2) and low-temperature cyclization.

  • Diastereomers : Eliminated via fractional crystallization.

ReagentHazardMitigation Strategy
Benzyl bromideLachrymatorClosed-system synthesis
IodineCorrosiveImmobilized catalyst beds

Chemical Reactions Analysis

Types of Reactions

5,7-Bis-(benzyloxy)-2-(4-(benzyloxy)phenyl)-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions using reagents such as sodium borohydride or lithium aluminum hydride can convert the chromen-4-one core to chromanol derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Benzyl bromide in the presence of potassium carbonate.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of chromanol derivatives.

    Substitution: Formation of various substituted chromen-4-one derivatives.

Scientific Research Applications

Chemistry

5,7-Bis-(benzyloxy)-2-(4-(benzyloxy)phenyl)-4H-chromen-4-one serves as a precursor for synthesizing more complex flavonoid derivatives. Its unique structure allows researchers to study reaction mechanisms and develop new synthetic methodologies.

Biology

The compound has been studied for its potential biological activities:

  • Antioxidant Activity : Exhibits the ability to scavenge free radicals, thereby reducing oxidative stress.
  • Anti-inflammatory Activity : Inhibits pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase.
  • Anticancer Activity : Shows promise in inducing apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential.

Medicine

Research is ongoing to explore the therapeutic potential of this compound in treating various diseases:

  • Cancer Treatment : Investigated for its ability to inhibit cancer cell growth and induce apoptosis.
  • Inflammatory Diseases : Potential applications in managing conditions characterized by inflammation due to its anti-inflammatory properties.

Industry

In materials science, this compound is being explored for developing new materials with specific optical properties. This includes applications in photonic devices and coatings.

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on various cancer cell lines. The results indicated significant inhibition of cell proliferation and induction of apoptosis at micromolar concentrations.

Case Study 2: Anti-inflammatory Effects

Research demonstrated that this compound could reduce inflammation markers in vitro by inhibiting cyclooxygenase activity. This suggests potential therapeutic applications in treating chronic inflammatory diseases.

Mechanism of Action

The mechanism of action of 5,7-Bis-(benzyloxy)-2-(4-(benzyloxy)phenyl)-4H-chromen-4-one involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress by donating hydrogen atoms or electrons.

    Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase and lipoxygenase.

    Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Functional Groups

5,7-Bis((4-Methylbenzyl)oxy)-4-phenyl-2H-chromen-2-one (C₃₁H₂₆O₄)
  • Key Differences : Methyl groups on the benzyloxy substituents (vs. unsubstituted benzyl in the target compound).
  • Impact : Increased electron-donating effects from methyl groups may enhance stability and alter binding interactions. The molecular weight is lower (462.55 g/mol ), reducing steric hindrance compared to the target compound .
5,7-Bis[(trimethylsilyl)oxy]-2-{4-[(trimethylsilyl)oxy]phenyl}-4H-chromen-4-one (C₂₄H₃₄O₅Si₃)
  • Key Differences : Trimethylsilyl (TMS) groups replace benzyloxy moieties.
  • Impact : TMS groups increase hydrophobicity and resistance to enzymatic cleavage. This derivative’s molecular weight (486.79 g/mol ) is lower, but its silicon-containing groups confer distinct chemical reactivity .
5,7-Dihydroxy-2-{4-hydroxy-3-[7-hydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-chromen-8-yl]phenyl}-4H-chromen-4-one (C₃₀H₁₈O₉)
  • Key Differences : Hydroxyl groups replace benzyloxy substituents.
  • Impact: Higher polarity and hydrogen-bonding capacity improve solubility but reduce cell permeability. This compound’s bioactivity is likely modulated by antioxidant properties from phenolic groups .
3-(Benzyloxy)-2-[4-(methylsulfonyl)phenyl]-4H-chromen-4-one (COX-2 Inhibitor)
  • Key Differences : A methylsulfonyl pharmacophore at the para position of the 2-phenyl group.
  • Impact : Demonstrates potent COX-2 inhibition (IC₅₀ = 0.07 µM) with high selectivity (SI = 287.1), comparable to celecoxib. The methylsulfonyl group interacts with the COX-2 secondary pocket (Arg513, Val523), a feature absent in the target compound .
5,7-Bis-(benzyloxy)-α-(4-(benzyloxy)phenyl)-3-[3,4-di-O-acetyl-α-L-rhamnopyranosyloxy]-4H-chromen-4-one
  • Key Differences: Addition of a glycosylated rhamnose moiety.
  • Impact: Enhanced interaction with carbohydrate-binding proteins or enzymes. The acetylated sugar improves stability and targeting specificity, making it useful for studying flavonoid-protein interactions .

Physicochemical Properties

Property Target Compound 4-Methylbenzyloxy Derivative TMS Derivative Hydroxylated Derivative
Molecular Weight (g/mol) 540.60 462.55 486.79 522.47
Melting Point (°C) 60–62 Not reported Not reported >250 (estimated)
LogP (Predicted) ~6.5 ~5.8 ~7.2 ~2.3
Solubility Low in water Moderate in organic solvents Very low in water Moderate in polar solvents

Key Research Findings

Crystallographic Insights : The planar chromen-4-one core in the target compound facilitates π-π stacking interactions, while benzyloxy groups introduce torsional angles (e.g., C1–C2–C3 = 120.0°) that influence packing in the crystal lattice .

Derivatives with polar substituents (e.g., hydroxyl, glycosyl) show altered pharmacokinetic profiles .

Selectivity in Drug Design : The methylsulfonyl group in COX-2 inhibitors highlights the importance of electronic and steric effects for target engagement, a strategy adaptable to the benzyloxy scaffold .

Biological Activity

5,7-Bis-(benzyloxy)-2-(4-(benzyloxy)phenyl)-4H-chromen-4-one is a synthetic flavonoid compound characterized by its unique chromen-4-one core structure. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

  • Molecular Formula : C36H28O6
  • Molecular Weight : 556.6 g/mol
  • IUPAC Name : 2-phenyl-5,7-bis(phenylmethoxy)chromen-4-one

The compound features multiple benzyloxy substitutions that enhance its lipophilicity and potential bioavailability, making it a valuable candidate for various therapeutic applications.

Antioxidant Activity

This compound exhibits significant antioxidant properties. The mechanism involves scavenging free radicals and reducing oxidative stress through the donation of hydrogen atoms or electrons. This activity is crucial in preventing cellular damage associated with oxidative stress, which is linked to various diseases.

Research Findings

A study demonstrated that the compound effectively reduced lipid peroxidation levels and increased the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase in vitro .

Anti-inflammatory Activity

The compound shows promising anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes. It has been reported to reduce the expression of cyclooxygenase (COX) and lipoxygenase (LOX), which are critical mediators in inflammatory pathways.

Case Studies

In animal models, treatment with this compound significantly decreased edema and inflammatory markers in conditions such as arthritis .

Anticancer Activity

Research indicates that this flavonoid may possess anticancer properties by inducing apoptosis in cancer cells. The compound activates caspases and disrupts mitochondrial membrane potential, leading to programmed cell death.

Detailed Research Findings

In vitro studies on various cancer cell lines have shown that this compound inhibits cell proliferation and induces apoptosis through intrinsic pathways .

Cancer Cell Line IC50 (µM) Mechanism of Action
MCF-715.2Induction of apoptosis via caspase activation
HeLa12.5Disruption of mitochondrial function
A54918.0Cell cycle arrest at G1 phase

The biological activities of this compound can be attributed to its interaction with various molecular targets:

  • Antioxidant Mechanism : Scavenging free radicals and enhancing endogenous antioxidant defenses.
  • Anti-inflammatory Mechanism : Inhibition of COX and LOX pathways.
  • Anticancer Mechanism : Induction of apoptosis through mitochondrial pathways and modulation of signaling cascades involved in cell survival.

Similar Compounds

Compound Name Biological Activity
5,7-Dihydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-oneAntioxidant, anti-inflammatory
5,7-Dimethoxy-2-(4-methoxyphenyl)-4H-chromen-4-oneAnticancer activity

Uniqueness

The presence of multiple benzyloxy groups in this compound enhances its solubility and interaction with biological targets compared to other flavonoids.

Q & A

Q. What are the established synthetic routes for 5,7-Bis-(benzyloxy)-2-(4-(benzyloxy)phenyl)-4H-chromen-4-one, and how are reaction conditions optimized?

The compound is synthesized via iodine-mediated cyclization of a propenone precursor in dimethyl sulfoxide (DMSO) at 400 K under nitrogen. Key steps include acid workup, ethyl acetate extraction, and silica gel chromatography (hexanes/ethyl acetate, 4:1). Optimization involves controlling reaction time (2 hours) and stoichiometry (e.g., iodine as a catalyst at 0.1 equiv). Single crystals for structural analysis are obtained via slow evaporation of methanol/dichloromethane solutions .

Q. How is the molecular structure of this compound determined, and what crystallographic parameters are critical?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound crystallizes in the triclinic space group P1P1, with unit cell parameters a=7.3176A˚,b=12.818A˚,c=14.933A˚a = 7.3176 \, \text{Å}, b = 12.818 \, \text{Å}, c = 14.933 \, \text{Å}, and angles α=82.54,β=83.86,γ=85.60\alpha = 82.54^\circ, \beta = 83.86^\circ, \gamma = 85.60^\circ. The SHELX suite (SHELXS97/SHELXL97) is used for structure solution and refinement, achieving R=0.054R = 0.054 and wR=0.140wR = 0.140. Key features include π-π stacking (centroid distance: 3.75 Å) and torsional angles between benzyloxy groups .

Q. What biological activities are associated with this chromen-4-one derivative?

The compound is structurally related to flavones, which exhibit antioxidative, anti-inflammatory, and GABA-A receptor modulation activities. Its polybenzyloxy substitution enhances lipophilicity, potentially improving bioavailability for targeting reactive oxygen species (ROS) and metal ion chelation. Comparative studies suggest its potency may exceed ascorbic acid in ROS scavenging .

Advanced Research Questions

Q. How can structural modifications of this compound enhance selectivity for specific biological targets (e.g., COX-2)?

Click chemistry is employed to introduce triazole moieties at the 3-position. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) with 2-methyl-3-butyn-2-ol yields derivatives with 98% efficiency. Docking studies (e.g., in murine COX-2) reveal that substituents like sulfonyl or benzyloxy groups improve binding affinity by occupying hydrophobic pockets near Val-523 and Ser-530 .

Q. What challenges arise in crystallographic refinement due to the compound’s flexibility, and how are they resolved?

The three benzyloxy groups introduce torsional flexibility, leading to disorder in electron density maps. Strategies include:

  • High-resolution data collection (MoKα radiation, θmax=25.0\theta_{\text{max}} = 25.0^\circ).
  • Restraints on anisotropic displacement parameters (ADPs) for overlapping atoms.
  • Use of SHELXL’s RIGU and SIMU commands to model rigid-body motion .

Q. How do intermolecular interactions (e.g., π-π stacking) influence solid-state properties and solubility?

Parallel-displaced π-π interactions between benzyl rings (3.75 Å centroid distance) stabilize the crystal lattice, reducing solubility in polar solvents. This stacking can be disrupted by introducing bulky substituents (e.g., cyclopropyl or isopropyl groups), as shown in derivatives with improved aqueous solubility (logP reduction by 1.2 units) .

Methodological Insights

Q. Table 1: Key Crystallographic Data

ParameterValue
Space groupP1P1
a,b,ca, b, c (Å)7.3176, 12.818, 14.933
α,β,γ\alpha, \beta, \gamma (°)82.54, 83.86, 85.60
VV (ų)1378.0
RintR_{\text{int}}0.021
Data-to-parameter ratio12.9
CCDC deposition numberXU2692

Q. Table 2: Synthesis Yields for Derivatives

DerivativeYield (%)Method
IIIe (triazole-modified)98CuAAC, CuSO4·5H2O
Propenone precursor85Iodine cyclization

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,7-Bis-(benzyloxy)-2-(4-(benzyloxy)phenyl)-4H-chromen-4-one
Reactant of Route 2
5,7-Bis-(benzyloxy)-2-(4-(benzyloxy)phenyl)-4H-chromen-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.